molecular formula C19H18N4O4S2 B10878630 Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate

Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B10878630
M. Wt: 430.5 g/mol
InChI Key: RHNLDXKPNVVQAC-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a pyrimidinyl moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-({2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Pyrimidinyl Moiety: The pyrimidinyl moiety is often introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidinyl moiety.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

ETHYL 2-({2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • ETHYL 2-({2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
  • ETHYL 2-({2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness: The uniqueness of ETHYL 2-({2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.

Properties

Molecular Formula

C19H18N4O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H18N4O4S2/c1-3-27-17(26)16-15(12-7-5-4-6-8-12)23-19(29-16)22-14(25)10-28-18-20-11(2)9-13(24)21-18/h4-9H,3,10H2,1-2H3,(H,20,21,24)(H,22,23,25)

InChI Key

RHNLDXKPNVVQAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)C)C3=CC=CC=C3

Origin of Product

United States

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